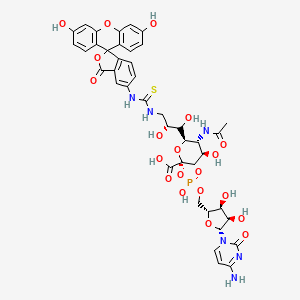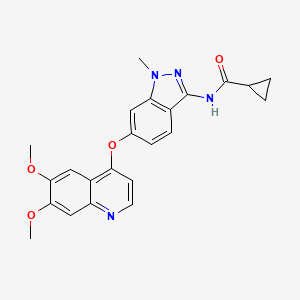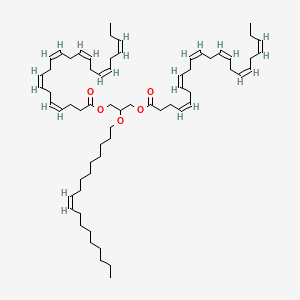
1,3-Didocosahexaenoyl-2-oleoyl Glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Didocosahexaenoyl-2-oleoyl Glycerol is a triacylglycerol compound that incorporates docosahexaenoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . It has a molecular formula of C65H102O5 and a molecular weight of 963.50 . This compound is primarily used in biochemical and proteomics research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol typically involves the esterification of glycerol with docosahexaenoic acid and oleic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反应分析
Types of Reactions
1,3-Didocosahexaenoyl-2-oleoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the transesterification reaction.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Docosahexaenoic acid, oleic acid, and glycerol.
Transesterification: Various esters and glycerol.
科学研究应用
1,3-Didocosahexaenoyl-2-oleoyl Glycerol has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and improving cardiovascular health.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
作用机制
The mechanism of action of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moieties are known to interact with various molecular targets, including G-protein coupled receptors and ion channels, modulating their activity and contributing to anti-inflammatory and cardioprotective effects .
相似化合物的比较
Similar Compounds
1,3-Didocosanoyl-2-oleoyl Glycerol: Incorporates docosanoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: A phospholipid with docosahexaenoic acid at the sn-1 and sn-2 positions.
Uniqueness
1,3-Didocosahexaenoyl-2-oleoyl Glycerol is unique due to its specific combination of docosahexaenoic acid and oleic acid, which imparts distinct biochemical properties. Its ability to modulate membrane fluidity and signaling pathways makes it particularly valuable in research focused on cellular functions and therapeutic applications .
属性
分子式 |
C65H102O5 |
|---|---|
分子量 |
963.5 g/mol |
IUPAC 名称 |
[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoxy]propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C65H102O5/c1-4-7-10-13-16-19-22-25-28-31-33-35-37-40-43-46-49-52-55-58-64(66)69-61-63(68-60-57-54-51-48-45-42-39-30-27-24-21-18-15-12-9-6-3)62-70-65(67)59-56-53-50-47-44-41-38-36-34-32-29-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-30,33-36,40-41,43-44,49-50,52-53,63H,4-6,9,12-15,18,21-24,31-32,37-39,42,45-48,51,54-62H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,28-25-,29-26-,30-27-,35-33-,36-34-,43-40-,44-41-,52-49-,53-50- |
InChI 键 |
PFNUZQCUEWZJAW-ZAIXUJORSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



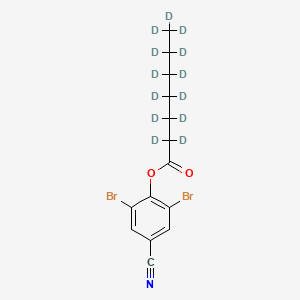
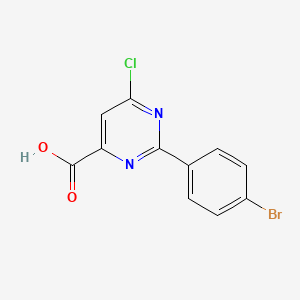
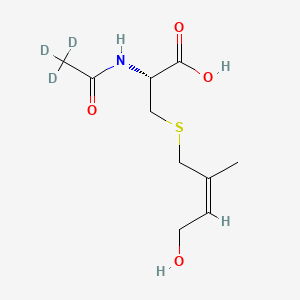
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
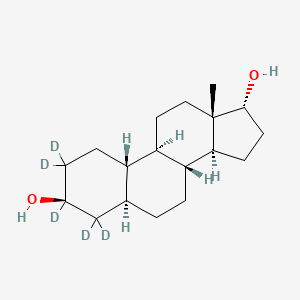
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
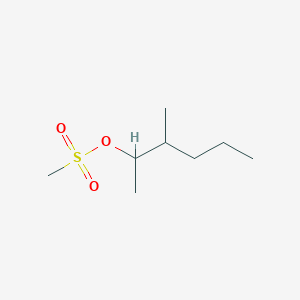
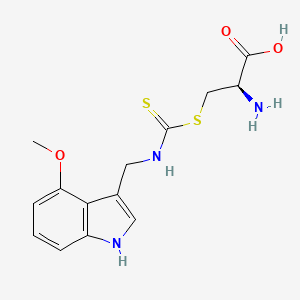
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
